molecular formula C14H17FN2O4 B3087824 2-(4-fluoro-2,7-dimethyl-1H-indol-3-yl)ethanamine oxalate CAS No. 1177357-90-2

2-(4-fluoro-2,7-dimethyl-1H-indol-3-yl)ethanamine oxalate

Cat. No.: B3087824
CAS No.: 1177357-90-2
M. Wt: 296.29 g/mol
InChI Key: KPKDQCYTCZVPOP-UHFFFAOYSA-N
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Description

2-(4-fluoro-2,7-dimethyl-1H-indol-3-yl)ethanamine oxalate is a chemical compound with the molecular formula C12H15FN2·C2H2O4. It is an indole derivative, which is a significant class of heterocyclic compounds known for their presence in various natural products and pharmaceuticals . The compound is characterized by the presence of a fluoro group, two methyl groups, and an ethanamine side chain attached to the indole ring, along with an oxalate counterion.

Scientific Research Applications

2-(4-fluoro-2,7-dimethyl-1H-indol-3-yl)ethanamine oxalate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluoro-2,7-dimethyl-1H-indol-3-yl)ethanamine oxalate typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized using Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Introduction of Fluoro and Methyl Groups: The fluoro and methyl groups can be introduced through electrophilic aromatic substitution reactions. For example, fluorination can be achieved using fluorinating agents like N-fluorobenzenesulfonimide (NFSI), while methylation can be done using methyl iodide in the presence of a base.

    Attachment of Ethanamine Side Chain: The ethanamine side chain can be introduced through a nucleophilic substitution reaction, where an appropriate halide (e.g., bromoethane) reacts with the indole derivative.

    Formation of Oxalate Salt: Finally, the oxalate salt is formed by reacting the amine with oxalic acid in a suitable solvent.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for better control, and employing purification techniques like crystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluoro-2,7-dimethyl-1H-indol-3-yl)ethanamine oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced derivatives.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(4-fluoro-2,7-dimethyl-1H-indol-3-yl)ethanamine oxalate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-fluoro-1H-indol-3-yl)ethanamine oxalate
  • 2-(2,7-dimethyl-1H-indol-3-yl)ethanamine oxalate
  • 2-(4-fluoro-2-methyl-1H-indol-3-yl)ethanamine oxalate

Uniqueness

2-(4-fluoro-2,7-dimethyl-1H-indol-3-yl)ethanamine oxalate is unique due to the specific combination of fluoro and methyl groups on the indole ring, which can influence its chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

2-(4-fluoro-2,7-dimethyl-1H-indol-3-yl)ethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2.C2H2O4/c1-7-3-4-10(13)11-9(5-6-14)8(2)15-12(7)11;3-1(4)2(5)6/h3-4,15H,5-6,14H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPKDQCYTCZVPOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)F)C(=C(N2)C)CCN.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-fluoro-2,7-dimethyl-1H-indol-3-yl)ethanamine oxalate
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2-(4-fluoro-2,7-dimethyl-1H-indol-3-yl)ethanamine oxalate
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2-(4-fluoro-2,7-dimethyl-1H-indol-3-yl)ethanamine oxalate
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2-(4-fluoro-2,7-dimethyl-1H-indol-3-yl)ethanamine oxalate
Reactant of Route 5
2-(4-fluoro-2,7-dimethyl-1H-indol-3-yl)ethanamine oxalate
Reactant of Route 6
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Reactant of Route 6
2-(4-fluoro-2,7-dimethyl-1H-indol-3-yl)ethanamine oxalate

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